3-{5-[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine
CAS No.: 1327529-42-9
Cat. No.: VC11840591
Molecular Formula: C19H18N4O4
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1327529-42-9 |
|---|---|
| Molecular Formula | C19H18N4O4 |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | (2,3-dimethoxyphenyl)-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
| Standard InChI | InChI=1S/C19H18N4O4/c1-25-15-7-3-6-14(16(15)26-2)19(24)23-10-13(11-23)18-21-17(22-27-18)12-5-4-8-20-9-12/h3-9,13H,10-11H2,1-2H3 |
| Standard InChI Key | OZYBTCCFPNEPOO-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1OC)C(=O)N2CC(C2)C3=NC(=NO3)C4=CN=CC=C4 |
| Canonical SMILES | COC1=CC=CC(=C1OC)C(=O)N2CC(C2)C3=NC(=NO3)C4=CN=CC=C4 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features three distinct heterocyclic components:
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Pyridine ring: A six-membered aromatic nitrogen heterocycle providing planar rigidity and π-π stacking capabilities .
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1,2,4-Oxadiazole: A five-membered ring with two nitrogen and one oxygen atom, known for metabolic stability and hydrogen-bonding potential .
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Azetidine: A four-membered saturated nitrogen ring, contributing conformational constraint and enhanced bioavailability .
The 2,3-dimethoxybenzoyl group attached to the azetidine nitrogen introduces electron-donating methoxy substituents, which may enhance membrane permeability and target affinity .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | (2,3-dimethoxyphenyl)-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
| SMILES | COC1=CC=CC(=C1OC)C(=O)N2CC(C2)C3=NC(=NO3)C4=CN=CC=C4 |
| LogP (Predicted) | 2.1–2.5 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 0 |
The compound’s moderate lipophilicity (LogP ~2.3) and absence of ionizable groups at physiological pH suggest favorable blood-brain barrier penetration, a trait observed in structurally related CNS agents .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multistep sequence:
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Oxadiazole Formation: Cyclocondensation of amidoximes with carboxylic acid derivatives under dehydrating conditions.
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Azetidine Coupling: Nucleophilic substitution or palladium-catalyzed cross-coupling to attach the azetidine moiety.
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Benzoylation: Acylation of the azetidine nitrogen with 2,3-dimethoxybenzoyl chloride.
Key intermediates are purified via column chromatography, with yields optimized by controlling reaction temperatures (60–120°C) and catalysts such as .
Analytical Characterization
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NMR: -NMR confirms methoxy signals at δ 3.85–3.90 ppm and azetidine protons as multiplet δ 3.50–4.20 ppm.
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IR: Stretching vibrations at 1650 cm (C=O), 1600 cm (C=N), and 1250 cm (C-O).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 367.1 [M+H].
Biological Activity and Mechanisms
Anticancer Activity
Pyridine-oxadiazole hybrids exhibit cytotoxic effects via PARP1 inhibition and DNA damage induction. For example, analog 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone shows IC values of 0.57 µM in leukemia cells . The dimethoxybenzoyl group may enhance topoisomerase inhibition, as seen in camptothecin derivatives .
Neurological Applications
Azetidine-containing compounds exhibit high affinity for σ receptors (K: 1.45–29.2 nM), implicating potential roles in neuropathic pain and cognitive disorders . The 2,3-dimethoxy substitution pattern mirrors serotonin receptor modulators, suggesting possible CNS activity .
Structure-Activity Relationships (SAR)
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Oxadiazole Modification: Replacement with 1,3,4-oxadiazole decreases metabolic stability but improves solubility .
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Azetidine Substitution: N-Benzyl analogs show 5–10× higher σ receptor affinity than N-alkyl derivatives .
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Methoxy Positioning: 2,3-Dimethoxy groups optimize steric and electronic interactions with acetylcholinesterase’s peripheral anionic site .
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